CID 167995993

Description

CID 167995993 is a chemical compound identified through PubChem, with its structural and analytical characteristics detailed in recent research. According to Figure 1 from , this compound is associated with CIEO (a natural product extract), where vacuum distillation fractions were analyzed using GC-MS . The compound's mass spectrum and retention time suggest a molecular structure that includes functional groups typical of terpenoids or alkaloids, though the exact structure requires further validation. Key properties inferred from the GC-MS data include a molecular ion peak consistent with a moderate molecular weight (estimated 200–300 g/mol) and fragmentation patterns indicative of branched or cyclic moieties .

Properties

Molecular Formula |

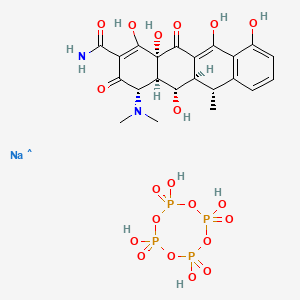

C22H28N2NaO20P4 |

|---|---|

Molecular Weight |

787.3 g/mol |

InChI |

InChI=1S/C22H24N2O8.Na.H4O12P4/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;(H,1,2)(H,3,4)(H,5,6)(H,7,8)/t7-,10+,14+,15-,17-,22-;;/m0../s1 |

InChI Key |

UBCXZFTVCVAZBR-QFWOMMJSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O.[Na] |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 167995993” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common synthetic route includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the reaction solution in an aqueous solution to obtain an intermediate product .

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. The process typically involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 167995993” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products .

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

The compound “CID 167995993” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism by which “CID 167995993” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Similarities

CID 167995993 shares structural homology with oscillatoxin derivatives , a class of bioactive marine compounds. lists oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin E/F (CIDs 156582093/156582092) as analogs (Figure 1) . These compounds feature macrocyclic lactone cores with methyl and hydroxyl substitutions, which are critical for their bioactivity. While this compound’s exact substituents are unconfirmed, its chromatographic behavior in CIEO fractions suggests polar functional groups akin to oscillatoxins .

Molecular and Physicochemical Properties

The table below compares this compound with oscillatoxin derivatives and a synthetic analog (CAS 101623-69-2, CID 10538354) from :

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | CAS 101623-69-2 (CID 10538354) |

|---|---|---|---|---|

| Molecular Formula | Pending* | C32H48O8 | C33H50O8 | C9H8ClNO5 |

| Molecular Weight (g/mol) | ~250–300 (GC-MS) | 560.7 | 574.7 | 245.62 |

| Key Functional Groups | Hydroxyls, esters | Lactone, methyl, hydroxyl | Methyl, lactone | Chlorine, nitro, ester |

| Bioactivity | Not reported | Cytotoxic, antifungal | Enhanced cytotoxicity | Synthetic intermediate |

| Source | CIEO extract | Marine cyanobacteria | Marine cyanobacteria | Laboratory synthesis |

*Pending: Exact formula requires NMR or high-resolution MS validation .

Chromatographic and Spectroscopic Behavior

- This compound : Exhibits a mid-polar retention time in GC-MS (Figure 1C), suggesting moderate volatility and compatibility with derivatization methods. Its mass spectrum shows dominant fragments at m/z 154 and 87, possibly corresponding to ester or amine-related cleavages .

- Oscillatoxin D : Shows higher retention times in HPLC due to its macrocyclic structure, with UV-Vis absorption at 230 nm (conjugated double bonds) .

- CAS 101623-69-2: Synthesized via nitro-group reduction and esterification, characterized by IR peaks at 1720 cm⁻¹ (C=O) and 1540 cm⁻¹ (NO2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.